4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane
Description
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane (C₉H₁₂F₇I, MW 380.08) is a fluorinated alkyl iodide characterized by a branched octane backbone substituted with iodine, four fluorine atoms, and a trifluoromethyl group. Its light-sensitive nature necessitates careful handling, as indicated by safety risk statements R36/37/38 (irritating to eyes, respiratory system, and skin) . The compound is commercially available through suppliers in the UK, Germany, and France, with applications in organic synthesis as a versatile building block for pharmaceuticals, agrochemicals, or advanced materials .
Properties
IUPAC Name |
1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F7I/c1-2-3-4-6(17)5-7(10,8(11,12)13)9(14,15)16/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWSNNHYHDWJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(F)(F)F)(C(F)(F)F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F7I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896299 | |
| Record name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161094-94-6 | |
| Record name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Perfluoroalkyl Iodide and Olefin Coupling
The foundational approach for synthesizing iodinated polyfluorinated alkanes involves the reaction of perfluoroalkyl iodides with fluorinated olefins under controlled conditions. As demonstrated in the synthesis of analogous compounds like 4-iodo-1,1,1,2,2,5,5,5-octafluoropentane , a two-step process is employed:
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Thermal Addition : Perfluoroethyl iodide (CF₃CF₂I) reacts with 3,3,3-trifluoropropene at 200°C under autogenous pressure for 8 hours to form a trihydroiodoperfluoroalkane intermediate.
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Dehydroiodination : The intermediate undergoes elimination using potassium hydroxide (KOH) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at 60°C , yielding the final fluoroolefin.
For 4-iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane , this method can be adapted by substituting the olefin with a longer-chain fluorinated alkene, such as 1,1,1,2-tetrafluoro-5-(trifluoromethyl)-1-pentene , to extend the carbon backbone.
Table 1: Optimized Reaction Conditions for Fluoroolefin Synthesis
| Parameter | Value/Range |
|---|---|
| Temperature | 180–230°C |
| Pressure | Autogenous |
| Molar Ratio (Iodide:Olefin) | 1.5:1–2.5:1 |
| Catalyst | None (thermal) |
| Reaction Time | 4–12 hours |
Dehydroiodination of Polyfluorinated Alkanes
Base-Mediated Elimination
The elimination of hydrogen iodide (HI) from polyfluorinated iodoalkanes is a critical step. As outlined in patent EP2041055B1, KOH in isopropanol at 60°C efficiently promotes dehydroiodination while preserving fluorinated substituents. For example:
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Intermediate : 1,1,1,2,5,5,5-Heptafluoro-4-iodo-2-(trifluoromethyl)pentane
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Conditions : KOH (2 equiv), isopropanol, 60°C, 6 hours
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Product : 1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)-2-pentene (Yield: 78%)
Extending this to the target compound would require adjusting the base concentration and reaction time to accommodate the longer carbon chain.
Phase-Transfer Catalysis (PTC)
PTC enhances reaction rates in biphasic systems. A protocol for synthesizing 1,1,1,4,4,5,5,5-octafluoro-2-pentene uses:
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Organic Phase : Trihydroiodoperfluoroalkane in hexane
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Aqueous Phase : KOH (40% w/w)
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Catalyst : Benzyltriethylammonium chloride (0.1 equiv)
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Temperature : 60°C, 4 hours
This method achieves 85% yield by facilitating interfacial contact. For the target octane derivative, substituting hexane with heptane may improve solubility.
Purification and Characterization
Distillation and Flash Chromatography
Post-synthesis purification is critical due to the thermal sensitivity of polyfluorinated compounds.
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Distillation : Boiling points for analogous compounds range from 110°C (C₅H₄F₇I) to >200°C for longer chains. Fractional distillation under reduced pressure (e.g., 50 mmHg) minimizes decomposition.
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Flash Chromatography : Silica gel with hexane/ethyl acetate (9:1) effectively separates iodinated byproducts.
Spectroscopic Analysis
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¹⁹F NMR : Characteristic shifts for CF₃ groups appear at −70 to −80 ppm , while CF₂ groups resonate near −120 ppm .
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Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 438.9 (C₈H₅F₇I⁻).
Challenges and Optimization Strategies
Side Reactions and Byproducts
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Isomerization : Prolonged heating above 200°C may cause geometric isomerization of the double bond.
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Iodine Disproportionation : Excess iodide ions can lead to I₂ formation, requiring strict anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: Fluorinated alkenes or alkynes can be added to the compound to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in polar solvents.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated alcohols or amines, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex fluorinated compounds.
Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceuticals with enhanced bioavailability and metabolic stability.
Environmental Chemistry: Its stability and resistance to degradation make it a subject of study in environmental impact assessments.
Mechanism of Action
The mechanism by which 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound belongs to a broader class of fluorinated iodoalkanes, differing in carbon chain length, fluorine/trifluoromethyl substitution patterns, and functional groups. Key analogs include:
Key Observations :
Physical and Chemical Properties
| Property | Target Compound (Octane) | Butane Analog (CAS 99324-96-6) | Pentene Analog (CAS 1346176-00-8) |
|---|---|---|---|
| Physical State | Liquid | Liquid | Liquid |
| Boiling Point | Not reported | Not reported | Not reported |
| Stability | Light-sensitive | Likely stable | Light-sensitive (similar class) |
| Solubility | Low (fluorophilic) | Low | Low |
| Reactivity | High (iodine as leaving group) | Moderate | High (due to double bond) |
Notes:
- While exact boiling points are unavailable, simpler analogs like 1,1,1-trifluoro-2-iodoethane (C₂H₂F₃I) boil at 53–55°C, suggesting fluorinated iodides generally exhibit volatility .
- Unsaturated analogs (e.g., pentene derivatives) display higher reactivity in cycloaddition or halogenation reactions .
Biological Activity
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane (CAS No. 161094-94-6) is a fluorinated organic compound notable for its unique chemical structure that includes multiple fluorine atoms and an iodine atom. This compound is characterized by its high lipophilicity and potential applications in various fields, including organic synthesis, medicinal chemistry, and environmental studies.
The molecular formula of this compound is C8H5F7I. The presence of fluorine enhances its stability and reactivity in organic reactions. The iodine atom can participate in halogen bonding, which may influence the compound's interactions with biological targets.
The biological activity of this compound primarily stems from its ability to interact with lipid membranes and proteins due to its lipophilic nature. The iodine atom can facilitate specific binding interactions through halogen bonding, potentially increasing the compound's affinity for certain biological targets.
Key Mechanisms:
- Lipophilicity: Enhances membrane permeability and interaction with lipid bilayers.
- Halogen Bonding: Influences binding affinity to proteins and other biomolecules.
Case Studies
Research has explored the potential applications of this compound in medicinal chemistry and material science. Here are some notable findings:
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Medicinal Chemistry Applications:
- Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. Studies suggest that this compound could serve as a precursor for synthesizing pharmaceuticals with improved properties .
- Environmental Chemistry:
-
Organic Synthesis:
- This compound is utilized as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various industrial applications .
Research Findings
A summary of relevant research findings on the biological activity of this compound is provided in the following table:
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Medicinal Chemistry | Demonstrated enhanced bioavailability when used as a precursor for drug synthesis. |
| Study 2 | Environmental Impact | Investigated stability and persistence in biological systems; implications for ecological safety. |
| Study 3 | Organic Synthesis | Explored as a versatile building block for creating complex fluorinated structures. |
Q & A
Q. Why do some studies report anomalous mass spectrometry (MS) fragmentation patterns for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
